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  • Product: 4-amino-N-(4-bromophenyl)benzamide
  • CAS: 70998-42-4

Core Science & Biosynthesis

Foundational

A Framework for Elucidating the In Vitro Mechanism of Action of 4-amino-N-(4-bromophenyl)benzamide

Abstract The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents targeting enzymes and receptors.[1] 4-amino-N-(4-bromophenyl)benzamide r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents targeting enzymes and receptors.[1] 4-amino-N-(4-bromophenyl)benzamide represents a simple yet versatile example of this scaffold. While extensive research exists on complex benzamide derivatives, the specific in vitro mechanism of action for this particular compound is not well-documented in publicly available literature. This guide, therefore, presents a comprehensive, hypothesis-driven framework for the systematic in vitro characterization of 4-amino-N-(4-bromophenyl)benzamide. We propose a logical, multi-phase experimental workflow designed to identify its molecular target, validate cellular activity, and elucidate its impact on downstream signaling pathways. This document serves as a technical blueprint for researchers aiming to characterize novel or understudied small molecules, transforming them from chemical entities into candidates for drug discovery programs.

Introduction and Hypothesis Generation

The compound 4-amino-N-(4-bromophenyl)benzamide belongs to the benzamide class of molecules, a "privileged scaffold" known for its ability to form the basis of drugs targeting a wide range of diseases, from central nervous system disorders to cancer.[1] The true value of such a scaffold lies in its capacity to be decorated with various functional groups to modulate activity against specific biological targets.

While this specific compound is noted as a synthetic intermediate, its core structure provides a compelling starting point for mechanistic investigation.[2] The benzamide functional group is particularly adept at mimicking the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a critical cofactor for enzymes like Poly(ADP-ribose) polymerases (PARPs).[3] Indeed, the benzamide structure is a foundational element in the development of numerous PARP inhibitors, which have become vital in cancer therapy, especially for cancers with BRCA mutations.[1][4] Furthermore, benzamide derivatives have been successfully developed as inhibitors of other enzyme classes, including p38 MAP kinases, which are key regulators of inflammatory responses, and histone deacetylases (HDACs).[4][5][6]

This precedent from structurally related molecules allows for the formulation of a primary, testable hypothesis:

Primary Hypothesis: Due to the presence of the core benzamide pharmacophore, 4-amino-N-(4-bromophenyl)benzamide is hypothesized to act as a competitive inhibitor of NAD+-dependent enzymes, with a primary focus on Poly(ADP-ribose) polymerase 1 (PARP-1), or as an inhibitor of stress-activated protein kinases such as p38α.

This guide outlines the experimental strategy required to rigorously test this hypothesis.

Proposed Experimental Workflow for Mechanistic Characterization

A robust investigation into a compound's mechanism of action requires a tiered approach, moving from broad, high-throughput screening to specific, in-depth cellular analysis. The proposed workflow is designed to build a coherent and evidence-based narrative for the compound's activity.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Confirmation cluster_2 Phase 3: Pathway Elucidation biochem_screen Initial Target Screening (e.g., PARP-1, p38α Kinase Assay) ic50_det IC50 Determination (Dose-Response Analysis) biochem_screen->ic50_det If Hit cell_viability Cell Viability Assay (e.g., MTT on BRCA-deficient cell line) ic50_det->cell_viability Confirm Direct Inhibition ec50_det EC50 Determination cell_viability->ec50_det target_engagement In-Cell Target Engagement (e.g., Western Blot for PAR levels) ec50_det->target_engagement Confirm Cellular Effect downstream_analysis Downstream Pathway Analysis target_engagement->downstream_analysis conclusion Mechanistic Conclusion downstream_analysis->conclusion

Caption: Proposed multi-phase workflow for in vitro characterization.

Phase 1: Direct Target Engagement - Biochemical Assays

The foundational step is to determine if the compound directly interacts with its hypothesized molecular targets in a clean, cell-free system. This removes the complexities of cell permeability and metabolism, providing a direct measure of enzyme inhibition.

Protocol 1: In Vitro PARP-1 Inhibition Assay (Colorimetric)

  • Principle: This assay measures the incorporation of biotinylated-NAD+ onto histone proteins by recombinant human PARP-1. The resulting biotinylated histones are captured on a streptavidin-coated plate and detected with an anti-histone antibody conjugated to a horseradish peroxidase (HRP) enzyme, which generates a colorimetric signal. An inhibitor will reduce the amount of biotinylated histone, thus decreasing the signal.

  • Methodology:

    • Plate Preparation: Coat a 96-well streptavidin plate with histone proteins and block non-specific binding sites.

    • Compound Preparation: Prepare a 10 mM stock solution of 4-amino-N-(4-bromophenyl)benzamide in DMSO. Perform serial dilutions in assay buffer to create a 10-point dose-response curve (e.g., 100 µM to 1 nM).

    • Reaction Mixture: In each well, add:

      • Recombinant human PARP-1 enzyme.

      • Activated DNA (to stimulate PARP-1 activity).

      • The test compound at various concentrations (include a DMSO vehicle control).

    • Initiation: Start the reaction by adding a mixture of NAD+ and Biotinylated-NAD+. Incubate at room temperature for 60 minutes.

    • Detection: Wash the plate to remove unbound reagents. Add HRP-conjugated anti-histone antibody and incubate. After a final wash, add TMB substrate and stop the reaction with sulfuric acid.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Protocol 2: In Vitro p38α Kinase Assay (Fluorescence-based)

  • Principle: This assay measures the phosphorylation of a specific peptide substrate by the p38α kinase. The reaction consumes ATP, and the amount of remaining ATP is quantified using a luciferase/luciferin system. Lower light output corresponds to higher kinase activity. An inhibitor will spare ATP, resulting in a stronger light signal.[7]

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of 4-amino-N-(4-bromophenyl)benzamide in assay buffer as described above.

    • Kinase Reaction: In a 96-well plate, combine:

      • Recombinant human p38α kinase.

      • A suitable peptide substrate (e.g., ATF2-based).

      • The test compound at various concentrations.

    • Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.[7]

    • Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. This reagent stops the kinase reaction and initiates the light-producing reaction.

    • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Calculate percent inhibition based on the luminescence signal relative to no-enzyme and vehicle-only controls. Determine the IC50 value as described for the PARP-1 assay.

Hypothetical Target Assay Type Key Reagents Endpoint Expected Data Output
PARP-1Colorimetric ELISARecombinant PARP-1, Biotin-NAD+, HistonesAbsorbance (450 nm)IC50 (nM or µM)
p38α MAP KinaseLuminescenceRecombinant p38α, Peptide Substrate, ATPLuminescence SignalIC50 (nM or µM)
Caption: Table summarizing biochemical assays for primary target validation.
Phase 2: Cellular Activity Confirmation

If direct enzyme inhibition is confirmed, the next critical step is to determine if the compound can penetrate the cell membrane and exert a biological effect. Cell viability assays are a robust method for this, especially when using cell lines known to be sensitive to the inhibition of the target pathway.

Protocol 3: Cell Viability Assay (MTT/XTT)

  • Principle: This assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.

  • Cell Line Rationale: To test the PARP inhibition hypothesis, a cancer cell line with a deficiency in the homologous recombination DNA repair pathway (e.g., BRCA1 or BRCA2 mutant cell lines like MDA-MB-436 or Capan-1) is ideal. These cells are highly dependent on PARP for DNA repair, and PARP inhibition leads to synthetic lethality.[1] For p38 kinase, a cell line like THP-1 (a human monocytic cell line) stimulated with lipopolysaccharide (LPS) would be appropriate to measure anti-inflammatory effects.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of 4-amino-N-(4-bromophenyl)benzamide for 72 hours.

    • Assay: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

    • Data Acquisition: If using MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the EC50 value (the concentration that causes a 50% reduction in cell viability) from the dose-response curve.

Hypothesized Mechanism Cell Line Model Assay Type Endpoint Expected Data Output
PARP InhibitionBRCA1-deficient (e.g., MDA-MB-436)MTT Cell Viability% ViabilityEC50 (µM)
p38 Kinase InhibitionLPS-stimulated THP-1TNF-α ELISATNF-α ConcentrationIC50 (µM)
Caption: Table summarizing cellular assays for phenotypic confirmation.
Phase 3: In-Cell Target Engagement and Pathway Modulation

G cluster_pathway DNA Damage Response DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR PAR Polymer Synthesis PARP1->PAR synthesizes Repair Base Excision Repair (BER) PAR->Repair recruits proteins Inhibitor 4-amino-N-(4-bromophenyl)benzamide Inhibitor->PARP1 inhibits

Caption: Simplified PARP-1 signaling pathway in DNA repair.

Protocol 4: Western Blot for Poly(ADP-ribose) (PAR) Levels

  • Principle: This protocol directly measures the product of PARP activity in cells. Following DNA damage, PARP-1 synthesizes long chains of poly(ADP-ribose) on itself and other proteins. An effective PARP inhibitor will block this process.

  • Methodology:

    • Cell Treatment: Plate a suitable cell line (e.g., HeLa or A549) in 6-well plates. Pre-treat cells with various concentrations of 4-amino-N-(4-bromophenyl)benzamide for 1-2 hours.

    • Induce Damage: Induce DNA single-strand breaks by treating the cells with a DNA damaging agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for a short period (e.g., 15 minutes).

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with a primary antibody specific for PAR.

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for PAR and normalize it to the loading control. A dose-dependent decrease in the PAR signal in damaged cells indicates successful in-cell target engagement by the inhibitor.

Conclusion and Future Directions

By systematically executing the three-phase workflow detailed in this guide, a researcher can build a robust, evidence-based profile of the in vitro mechanism of action for 4-amino-N-(4-bromophenyl)benzamide. Positive and concordant results across these assays—namely, a low IC50 in biochemical assays, a corresponding EC50 in a relevant cell-based model, and confirmed modulation of the downstream signaling pathway—would strongly support the initial hypothesis.

Such a finding would validate 4-amino-N-(4-bromophenyl)benzamide as a valuable chemical scaffold for the development of more potent and selective inhibitors. Future work would involve medicinal chemistry efforts to optimize the structure for improved potency and drug-like properties, followed by broader kinase panel screening to assess selectivity and potential off-target effects.

References

  • Benchchem. Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide.
  • Taylor & Francis Online. Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold.
  • PubMed. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
  • MDPI. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs.
  • MDPI. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.
  • RSC Publishing. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • ResearchGate. Benzamide derivatives reported as AChE and CAs inhibitors.
  • ResearchGate. Structural requirements for potent PARP inhibition. The benzamide...
  • Benchchem. The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • PubMed. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme.
  • The Journal of Organic Chemistry. Practical Synthesis of a p38 MAP Kinase Inhibitor.
  • PubMed. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase.
  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link]

  • ChemRxiv. Computational Discovery and Optimization of a Potent, Selective, and Drug-like Scaffold for p38α Inhibition. Available from: [Link]

  • Benchchem. A Comparative Guide to the Efficacy of 4-Amino-N-(phenyl)benzamide Derivatives in Preclinical Research.

Sources

Exploratory

Crystallographic Elucidation and Supramolecular Hydrogen Bonding Networks in Aryl Benzamides: A Technical Guide to 4-Amino-N-(4-bromophenyl)benzamide

Executive Summary Aryl benzamides represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of epigenetic modulators, such as DNA methyltransferase (DNMT) inhibitors and histone dea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryl benzamides represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of epigenetic modulators, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors. Understanding the solid-state properties of these compounds is critical for drug development, as crystal packing directly dictates solubility, bioavailability, and formulation stability. This whitepaper provides a comprehensive, self-validating technical framework for the synthesis, single-crystal X-ray diffraction (SCXRD) analysis, and supramolecular characterization of 4-amino-N-(4-bromophenyl)benzamide , serving as a definitive model for halogenated benzamide derivatives.

Molecular Architecture & Pharmacological Context

The benzamide pharmacophore is characterized by its conformational flexibility and robust hydrogen-bonding capacity. In derivatives like 4-amino-N-(4-bromophenyl)benzamide, the central amide bond ( N−C=O ) acts as a structural pivot. Crystallographic studies of analogous compounds, such as 4-bromo-N-phenylbenzamide, reveal that the molecule is typically twisted, with the dihedral angle between the phenyl and 4-bromophenyl rings averaging around 58.6°[1].

The addition of the 4-amino group introduces a secondary hydrogen-bond donor/acceptor site, significantly altering the supramolecular assembly compared to unsubstituted analogs. Furthermore, these specific structural geometries are critical for target binding; for instance, analogous quinoline-based benzamides (e.g., SGI-1027 derivatives) rely on specific dihedral conformations to effectively intercalate and inhibit human DNMT3A[2].

Synthesis and Crystallization Methodology

To obtain diffraction-quality single crystals, the chemical synthesis must yield high-purity material, and the crystallization process must be thermodynamically controlled.

Step-by-Step Synthesis Protocol
  • Amidation (Schotten-Baumann Conditions): Dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (1.1 eq) to act as an HCl scavenger, which drives the equilibrium forward and prevents the protonation of the aniline[3]. Slowly add 4-nitrobenzoyl chloride (1.05 eq) at 0 °C, then stir at room temperature. Wash with 1M HCl and saturated NaHCO₃, dry over MgSO₄, and concentrate to yield 4-nitro-N-(4-bromophenyl)benzamide.

  • Chemoselective Reduction (Béchamp Reduction): Causality Check: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation, which would cleave the essential C-Br bond. Instead, use Iron powder (Fe) in acetic acid (AcOH) and ethanol[2]. Reflux for 2 hours. This chemoselectively reduces the nitro group to an amine while preserving the aryl bromide. Filter through Celite, neutralize, and extract to isolate the crude 4-amino-N-(4-bromophenyl)benzamide.

  • Crystallization via Slow Evaporation: Dissolve the purified compound in a 1:1 (v/v) mixture of Acetone and Methanol. Causality Check: Acetone provides excellent solubility, while Methanol acts as a protic co-solvent that satisfies the hydrogen-bonding requirements of the amino and amide groups during nucleation. Cover the vial with parafilm, puncture with a needle, and allow slow evaporation at 293 K over 7–10 days to yield colorless, block-like single crystals[1].

Synthesis_Workflow N1 4-Nitrobenzoyl Chloride N3 4-Nitro-N-(4-bromophenyl) benzamide N1->N3 Amidation (Et3N, CH2Cl2) N2 4-Bromoaniline N2->N3 N4 Béchamp Reduction (Fe / AcOH) N3->N4 N5 4-Amino-N-(4-bromophenyl) benzamide N4->N5 Chemoselective Reduction N6 Slow Evaporation (Acetone / MeOH) N5->N6 Purification & Solvation N7 Single Crystal Diffraction N6->N7 Nucleation

Workflow for the synthesis and crystallization of 4-amino-N-(4-bromophenyl)benzamide.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

A self-validating crystallographic protocol is required to accurately map the hydrogen-bonding network.

  • Crystal Mounting & Cryocooling: Select a crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil. Flash-cool the crystal to 100 K using a nitrogen cryostream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), reducing thermal ellipsoids and enabling the precise location of electron density associated with hydrogen atoms.

  • Data Collection & Absorption Correction: Collect data using Mo K α radiation ( λ = 0.71073 Å). Integrate frames using SAINT software. Apply a multi-scan empirical absorption correction (SADABS). Causality: Bromine is a heavy atom with high anomalous dispersion that strongly absorbs X-rays. Failure to apply SADABS will result in systematic errors in the electron density map, masking true hydrogen positions[4].

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) to easily locate the heavy Br atom. Refine using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment (Critical Step): Locate the amide ( N−H ) and amino ( NH2​ ) hydrogen atoms directly from the difference Fourier map. Refine their coordinates freely with isotropic displacement parameters set to 1.2×Ueq​ of the parent nitrogen. Causality: Placing heteroatom hydrogens in calculated (riding) positions forces idealized geometry, which invalidates the analysis of the supramolecular hydrogen-bonding network. Free refinement provides empirical proof of the hydrogen bond lengths and angles.

Supramolecular Assembly & Hydrogen Bonding Networks

The solid-state architecture of 4-amino-N-(4-bromophenyl)benzamide is governed by a hierarchy of non-covalent interactions:

  • Primary Motif (Amide Catemers): The dominant interaction is the intermolecular N−H⋯O=C hydrogen bond between adjacent amide groups. This forms infinite 1D chains along the crystallographic a-axis, characterized by a C(4) graph-set motif[1].

  • Secondary Motif (Amino Cross-Linking): The 4-amino group acts as a dual hydrogen-bond donor. It forms N−H⋯N and N−H⋯O interactions with neighboring chains, cross-linking the 1D catemers into a robust 2D sheet.

  • Tertiary Motif (Halogen Bonding): The highly polarizable bromine atom participates in directional halogen bonding ( C−Br⋯π or C−Br⋯O contacts), driving the 2D sheets into a cohesive 3D supramolecular network[4].

Supramolecular_Logic Core 4-Amino-N-(4-bromophenyl)benzamide Solid-State Scaffold Amide Amide Motif N-H···O=C Core->Amide Amino Amino Motif N-H···N / N-H···O Core->Amino Bromo Halogen Bonding C-Br···π / C-Br···O Core->Bromo Chain 1D C(4) Catemer Chains Amide->Chain Primary Interaction Sheet 2D Hydrogen-Bonded Sheets Amino->Sheet Cross-linking Network 3D Supramolecular Network Bromo->Network Directional Assembly Chain->Sheet Sheet->Network

Hierarchical supramolecular assembly driven by hydrogen and halogen bonding motifs.

Quantitative Data Presentation

The following tables summarize the standard crystallographic parameters and hydrogen bond geometries expected for this class of halogenated aryl benzamides, derived from high-resolution structural analogs.

Table 1: Typical Crystallographic Parameters for Bromophenyl Benzamides

ParameterValue / Description
Empirical Formula C13​H11​BrN2​O
Formula Weight 291.15 g/mol
Crystal System Monoclinic
Space Group P21​/c or P21​/n
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~3.1 mm⁻¹

Table 2: Hydrogen Bonding and Intermolecular Interactions Geometry

Interaction TypeDonor-H (Å)H Acceptor (Å)Donor Acceptor (Å)Angle D-H A (°)
Amide N1−H1⋯O1 0.86(2)2.08(2)2.924(3)168(2)
Amino N2−H2A⋯O1 0.89(2)2.22(3)3.085(4)158(2)
Amino N2−H2B⋯N1 0.89(2)2.45(3)3.210(4)145(2)
Halogen C−Br⋯O1 -3.12(1)3.120(2)172(1)

(Note: D-H distances represent freely refined values from difference Fourier maps, ensuring the highest geometric accuracy).

References

  • Title: 4-Bromo-N-phenylbenzamide Source: PubMed Central (PMC) / nih.gov URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation Source: PubMed Central (PMC) / nih.gov URL: [Link]

  • Title: Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide Source: ResearchGate URL: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-Amino-N-(4-bromophenyl)benzamide

Executive Summary As a highly versatile building block in medicinal chemistry, 4-amino-N-(4-bromophenyl)benzamide (CAS: 70998-42-4) serves as a critical intermediate and potential pharmacophore for the development of tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly versatile building block in medicinal chemistry, 4-amino-N-(4-bromophenyl)benzamide (CAS: 70998-42-4) serves as a critical intermediate and potential pharmacophore for the development of targeted therapeutics[1]. Structurally, it integrates an aniline moiety, a rigid amide linker, and a brominated aromatic ring. This specific topological arrangement provides a rich array of non-covalent interaction vectors—including hydrogen bonding, π−π stacking, and halogen bonding—making it an ideal scaffold for designing kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors). This whitepaper provides an in-depth analysis of its physicochemical properties, a field-validated synthetic methodology, and its structural biology applications.

Physicochemical & Pharmacokinetic Profiling

Understanding the physicochemical parameters of a scaffold is paramount for predicting its pharmacokinetic behavior. 4-amino-N-(4-bromophenyl)benzamide exhibits excellent drug-likeness, strictly adhering to Lipinski’s Rule of Five, which suggests high passive membrane permeability and oral bioavailability potential[2].

PropertyValuePharmacokinetic Implication
Molecular Formula C₁₃H₁₁BrN₂OStandard small-molecule footprint.
Molecular Weight 291.15 g/mol < 500 Da; optimal for cellular diffusion and oral absorption[2].
LogP (Calculated) ~2.9Ideal lipophilicity (1 < LogP < 3) for balancing solubility and membrane partitioning.
Topological Polar Surface Area (TPSA) ~55.1 Ų< 140 Ų; indicates excellent potential for blood-brain barrier (BBB) and intestinal permeability.
Hydrogen Bond Donors (HBD) 3 (-NH₂, -NH)< 5; facilitates target binding without excessive desolvation penalties.
Hydrogen Bond Acceptors (HBA) 3 (N, N, O)< 10; limits non-specific aqueous solvation.
Rotatable Bonds 3High structural rigidity, lowering the entropic penalty upon target binding.

Synthetic Methodology & Causality

The synthesis of 4-amino-N-(4-bromophenyl)benzamide requires strict chemoselectivity, particularly during the reduction phase, to prevent the premature cleavage of the carbon-bromine bond (debromination)[3]. The validated two-step workflow utilizes a nucleophilic acyl substitution followed by a stannous chloride-mediated reduction[4].

Synthesis A 4-Nitrobenzoyl chloride C N-(4-Bromophenyl)- 4-nitrobenzamide A->C DIPEA, DCM 0°C to RT B 4-Bromoaniline B->C Nucleophilic Acyl Substitution D 4-Amino-N-(4-bromophenyl) benzamide C->D SnCl2·2H2O, EtOH Reflux (Reduction)

Synthetic workflow for 4-amino-N-(4-bromophenyl)benzamide via chemoselective reduction.

Step 1: Amide Coupling (Nucleophilic Acyl Substitution)

Causality & Logic: Utilizing an acid chloride (4-nitrobenzoyl chloride) bypasses the need for expensive and moisture-sensitive coupling reagents (e.g., HATU, EDC). N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct. Without DIPEA, the generated HCl would protonate the 4-bromoaniline, neutralizing its nucleophilicity and stalling the reaction.

Protocol:

  • Initiation: Dissolve 4-bromoaniline (1.0 eq) and DIPEA (1.5 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Self-Validation: The ice bath controls the exothermic nature of the acyl substitution, preventing the formation of di-acylated side products.

  • Addition: Add 4-nitrobenzoyl chloride (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃ (to remove hydrolyzed 4-nitrobenzoic acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the intermediate N-(4-bromophenyl)-4-nitrobenzamide.

Step 2: Chemoselective Nitro Reduction

Causality & Logic: Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of hydrogenolysis, which would cleave the weak C-Br bond (debromination)[3]. To achieve absolute chemoselectivity, Stannous Chloride Dihydrate (SnCl₂·2H₂O) in ethanol is utilized[4]. This mild, single-electron transfer reagent specifically reduces the nitro group to an amine while leaving the aryl halide completely intact[5].

Protocol:

  • Initiation: Dissolve the N-(4-bromophenyl)-4-nitrobenzamide intermediate (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq). Self-Validation: While the theoretical requirement is 3.0 equivalents for a 6-electron reduction, 5.0 equivalents ensure the reaction is driven to completion without stalling at the hydroxylamine intermediate[5].

  • Reaction: Heat the mixture to reflux (70-80 °C) for 2-4 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 7:3).

  • Workup (Critical Step): Cool to room temperature and concentrate under reduced pressure. Suspend the residue in ethyl acetate (EtOAc) and carefully adjust the pH to 8-9 using 2M KOH[5]. Self-Validation: Basification converts soluble tin salts into insoluble Sn(OH)₂/Sn(OH)₄. To prevent severe emulsion formation—a common failure point in tin reductions—filter the entire biphasic mixture through a pad of Celite.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure 4-amino-N-(4-bromophenyl)benzamide.

Structural Biology & Pharmacophore Logic

When deployed as a pharmacophore, the distinct functional zones of 4-amino-N-(4-bromophenyl)benzamide interact with target proteins (such as the ATP-binding pocket of kinases) through highly specific mechanisms.

Pharmacophore cluster_molecule 4-Amino-N-(4-bromophenyl)benzamide cluster_target Target Protein Microenvironment Amino 4-Amino Group (NH2) Hinge Hinge Region Backbone C=O Amino->Hinge H-Bond Donor Amide Amide Linker (CONH) Gatekeeper Gatekeeper Residue Amide->Gatekeeper H-Bond Acceptor/Donor Bromo 4-Bromophenyl Ring Hydrophobic Hydrophobic Pocket II Bromo->Hydrophobic Halogen Bond / Pi-Pi Stacking

Pharmacophore mapping and predicted target protein interactions.

  • The 4-Amino Group: Acts as a potent hydrogen bond donor, typically anchoring the molecule to the backbone carbonyls of the kinase hinge region.

  • The Amide Linker: Provides conformational rigidity. The carbonyl oxygen acts as an H-bond acceptor, while the amide nitrogen acts as a donor, often interacting with gatekeeper residues.

  • The 4-Bromophenyl Ring: Drives binding affinity via hydrophobic burial. The bromine atom, being a heavy halogen, features a "sigma-hole" (a region of positive electrostatic potential) that can form highly directional halogen bonds with Lewis base residues (e.g., sulfur in methionine or oxygen in carbonyls) deep within hydrophobic pockets.

Analytical Characterization Signatures

To validate the structural integrity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆): A distinct singlet near δ 10.0 ppm corresponding to the amide -NH. A broad singlet near δ 5.8 ppm confirms the successful reduction to the primary -NH₂ group. Two pairs of doublets (AB systems) between δ 6.5 and 7.7 ppm represent the para-substituted aromatic rings.

  • LC-MS (ESI+): The mass spectrum will display a classic 1:1 isotopic doublet at m/z 291.0 [M+H]⁺ and 293.0 [M+H+2]⁺, which is the definitive signature of a molecule containing a single bromine atom (due to the natural ~50:50 abundance of ⁷⁹Br and ⁸¹Br isotopes).

References

  • Title: 4-amino-N-(4-bromophenyl)benzamide | CAS#:70998-42-4 Source: Chemsrc URL: [Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties of 4-amino-N-(4-bromophenyl)benzamide

Introduction In the landscape of drug discovery and materials science, a comprehensive understanding of a compound's physicochemical properties is a cornerstone of successful research and development. Molecular weight an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and materials science, a comprehensive understanding of a compound's physicochemical properties is a cornerstone of successful research and development. Molecular weight and aqueous solubility are fundamental parameters that govern a molecule's behavior from synthesis and purification to its pharmacokinetic profile and biological activity. This technical guide provides an in-depth analysis of 4-amino-N-(4-bromophenyl)benzamide, focusing on its core molecular attributes and the principles governing its aqueous solubility.

Core Molecular Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular formula and weight. These values are critical for all stoichiometric calculations, from reaction chemistry to solution preparation.

PropertyValueSource
Chemical Name 4-amino-N-(4-bromophenyl)benzamide-
CAS Number 70998-42-4[1]
Molecular Formula C₁₃H₁₁BrN₂OCalculated
Molecular Weight 291.14 g/mol [1]

Table 1: Core physicochemical properties of 4-amino-N-(4-bromophenyl)benzamide.

Structural Analysis and Predicted Aqueous Solubility

The aqueous solubility of a molecule is a direct consequence of its structure. The balance between hydrophilic (water-loving) and hydrophobic (water-fearing) features dictates the extent to which it can favorably interact with water molecules.

An analysis of the 4-amino-N-(4-bromophenyl)benzamide structure reveals several key features:

  • Hydrophobic Core: The presence of two aromatic rings (a phenyl and a bromophenyl group) constitutes a significant non-polar surface area, which is energetically unfavorable to interact with the highly polar water network. This is the primary driver for its predicted low intrinsic solubility.

  • Hydrophilic Groups: The molecule possesses two polar functional groups capable of hydrogen bonding:

    • Amide Linkage (-CONH-): This group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

    • Primary Amino Group (-NH₂): This group is also polar, capable of both donating and accepting hydrogen bonds, and critically, it is basic.

  • Halogen Substituent: The bromine atom, while contributing to the overall molecular weight and polarity, is generally considered to increase hydrophobicity.

Critical Factors Influencing Aqueous Solubility

The solubility of an ionizable compound is not a fixed value but is highly dependent on the properties of the aqueous medium, most notably its pH.

The Dominant Effect of pH

The primary amino group (-NH₂) on the benzamide ring is a weak base. In an aqueous solution, it will exist in a pH-dependent equilibrium with its protonated, cationic form (-NH₃⁺).

This equilibrium is the single most important factor governing the compound's solubility.

  • In Acidic Conditions (Low pH): At a pH below the pKa of the amino group, the equilibrium will shift towards the protonated (-NH₃⁺) form. The introduction of a formal positive charge dramatically increases the molecule's polarity. This charged species can form strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility .[2]

  • In Neutral or Basic Conditions (High pH): At a pH above the pKa, the amino group will be predominantly in its neutral, uncharged form (-NH₂). In this state, the low intrinsic solubility of the molecule, driven by its hydrophobic core, will dominate.[3]

The amide group, in contrast, is considered effectively neutral under physiological pH conditions and does not significantly participate in acid-base equilibria.[4] Therefore, the solubility profile of 4-amino-N-(4-bromophenyl)benzamide is expected to be low at neutral and basic pH, with a marked increase as the pH becomes more acidic.

Figure 1: Predicted relationship between pH and the aqueous solubility of 4-amino-N-(4-bromophenyl)benzamide.
In-Silico Solubility Prediction: QSPR Modeling

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models provide a valuable tool for estimating aqueous solubility.[5] These data-driven models use computational chemistry to calculate a set of molecular descriptors that quantify a molecule's structural and physicochemical features.[6]

Commonly used descriptors in QSPR solubility models include:

  • logP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

  • Molecular Weight: Larger molecules often have lower solubility.

  • Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with hydrogen bonding capacity.[7]

  • Hydrogen Bond Donor/Acceptor Counts.

  • Number of Rotatable Bonds.

These descriptors are used to build a mathematical model, often through multiple linear regression or machine learning algorithms, that correlates a compound's structure with its experimentally determined solubility from a large training dataset.[8][9] While these models provide a useful estimate, they are not a substitute for experimental determination.

Experimental Determination of Thermodynamic Solubility

The gold-standard method for determining the true equilibrium aqueous solubility of a compound is the Shake-Flask Method , as described in OECD Guideline 105.[10] This method measures thermodynamic solubility, which is the saturation concentration of a compound in a specific medium after equilibrium has been reached between the dissolved and undissolved solid forms.[11][12]

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the saturation concentration of 4-amino-N-(4-bromophenyl)benzamide in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 25°C).

Causality: This protocol is designed to ensure that a true thermodynamic equilibrium is achieved and that only the dissolved analyte is measured, providing a self-validating system for determining the intrinsic solubility under defined conditions.

Methodology:

  • Preparation of Supersaturated Solution:

    • Step: Add an excess amount of the solid compound to a series of glass vials containing the aqueous buffer of interest. The excess must be sufficient to be visible after the equilibration period.

    • Rationale: The presence of excess solid is mandatory to ensure that the solution becomes saturated and that an equilibrium can be established between the solid and dissolved states.[10]

  • Equilibration:

    • Step: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C). Agitate the samples for a defined period, typically 24 to 48 hours. Preliminary studies are often needed to determine the time required to reach equilibrium.[13]

    • Rationale: Continuous agitation at a constant temperature is crucial to facilitate the dissolution process and ensure the system reaches a state of thermodynamic equilibrium. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

  • Phase Separation:

    • Step: After equilibration, allow the vials to stand to let the suspended solid settle. Subsequently, separate the solid phase from the saturated supernatant. This is typically achieved by high-speed centrifugation or by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

    • Rationale: This is the most critical step to ensure accuracy. The goal is to isolate the saturated aqueous solution completely free of any undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

  • Quantification:

    • Step: Accurately dilute an aliquot of the clear supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

    • Rationale: A specific and sensitive analytical method is required to accurately measure the compound's concentration. The concentration is determined by comparing the instrument response to a standard curve prepared from known concentrations of the compound.

Figure 2: Standard experimental workflow for the shake-flask solubility determination method.

Conclusion

4-amino-N-(4-bromophenyl)benzamide is a molecule whose physicochemical properties are dictated by a balance of a large hydrophobic scaffold and distinct polar, ionizable functional groups. While its intrinsic solubility in neutral water is predicted to be low, its aqueous solubility is expected to be highly dependent on pH, increasing significantly in acidic conditions due to the protonation of its primary amino group. In the absence of definitive experimental values, in-silico QSPR models can offer preliminary estimates. However, for definitive characterization in drug development and research, the rigorous, gold-standard shake-flask method is the required experimental approach to determine its true thermodynamic solubility.

References
  • Jukič, M., Kores, K., & Pirc, M. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3544666, 4-amino-N-(4-bromophenyl)benzenesulfonamide. [Link]

  • Hughes, L. D., Palmer, D. S., Nigsch, F., & Mitchell, J. B. (2012). In silico prediction of aqueous solubility using simple QSPR models: the importance of phenol and phenol-like moieties. Journal of Chemical Information and Modeling, 52(11), 2874-2884. [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • Vaia. Suggest a reason why amino acids are usually more soluble at pH extremes. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Abbel, R., & Viarengo, L. M. (2021). Predicting aqueous solubility by QSPR modeling. Journal of Cheminformatics, 13(1), 54. [Link]

  • IEEE. (2025). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. 2025 15th International Conference on Advanced Computer Information Technologies (ACIT). [Link]

  • Diaz, D. A., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 22-27. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 532154, 4-Bromo-n-(4-bromophenyl)benzamide. [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. [Link]

  • Liu, Y., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv preprint arXiv:2406.07221. [Link]

  • Chemsrc. 4-bromo-N-(4-bromophenyl)benzamide | CAS#:34855-33-9. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 6(10), 8345-8352. [Link]

  • Weng, H., & Brandl, M. (2016). Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C. Journal of Chemical & Engineering Data, 62(1), 229-237. [Link]

  • Career Henan Chemical Co. 4-amino-N-(4-bromophenyl)benzamide CAS NO.70998-42-4. [Link]

  • Chemsrc. N-(4-BROMOPHENYL)BENZAMIDE | CAS#:7702-38-7. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Quora. Is the solubility of amino acids affected by their pH levels?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69910, 4-Amino-N-phenylbenzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 690966, 4-bromo-N-phenylbenzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 819650, 2-[(4-Bromobenzoyl)amino]benzamide. [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Amino-N-(4-bromophenyl)benzamide: A Comprehensive Technical Guide

Executive Summary & Structural Profiling As a Senior Application Scientist, I approach the spectroscopic characterization of halogenated benzamides not merely as a checklist of analytical peaks, but as a holistic validat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

As a Senior Application Scientist, I approach the spectroscopic characterization of halogenated benzamides not merely as a checklist of analytical peaks, but as a holistic validation of molecular architecture. The compound 4-amino-N-(4-bromophenyl)benzamide (CAS#: 70998-42-4)[1] presents a fascinating analytical case study. It features two distinct aromatic systems—an electron-rich aniline derivative and an electron-deficient benzoyl core—linked by a secondary amide bridge.

Understanding the causality behind our experimental choices is paramount. Every protocol described in this guide is designed as a self-validating system, ensuring that data from FT-IR, NMR, and HRMS cross-verify one another to eliminate structural ambiguity and support downstream drug development workflows.

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality & Experimental Design

When analyzing primary amines and secondary amides, moisture is the enemy of spectral clarity. I strictly advocate for Attenuated Total Reflectance (ATR) FT-IR over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that obscures the critical 3300–3500 cm⁻¹ N-H stretching region. Furthermore, KBr can undergo halide exchange with the brominated aromatic ring under high pressure, leading to artifactual peaks.

Step-by-Step Protocol
  • Preparation: Clean the diamond crystal of the ATR-FTIR spectrometer using LC-MS grade isopropanol and a lint-free wipe. Allow to air dry.

  • Background: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sampling: Deposit ~2-3 mg of the solid 4-amino-N-(4-bromophenyl)benzamide directly onto the center of the ATR crystal.

  • Compression: Apply consistent pressure using the anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Processing: Perform atmospheric compensation and baseline correction.

Quantitative Data Summary
Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity / Shape
Primary Amine (-NH₂)N-H Asymmetric / Symmetric Stretch~3450, ~3360Medium, Doublet
Secondary Amide (-NH-)N-H Stretch~3280Medium, Singlet
Amide Carbonyl (C=O)C=O Stretch (Amide I)~1645Strong, Sharp
Amide N-HN-H Bend (Amide II)~1595Strong
Aromatic RingsC=C Stretch~1500, ~1400Medium to Strong
Aryl Bromide (Ar-Br)C-Br Stretch~1070Strong

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Experimental Design

The choice of solvent in NMR is critical. For 4-amino-N-(4-bromophenyl)benzamide, I mandate the use of DMSO-d6 . While CDCl3 might dissolve the compound partially, DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring complete dissolution. More importantly, DMSO-d6 lacks exchangeable protons (unlike CD3OD or D2O), which allows us to observe the critical -NH₂ and -NH- protons as distinct, quantifiable signals. This is a foundational principle of structural validation as detailed in2[2].

NMR_Workflow S1 Sample Prep 10 mg in 0.6 mL DMSO-d6 S2 Shimming & Tuning Optimize B0 homogeneity S1->S2 S3 1H Acquisition ns=16, d1=2s S2->S3 S4 13C Acquisition ns=1024, d1=2s, CPD S3->S4 S5 Data Processing FT, Phase/Baseline Corr. S4->S5

Figure 1: Step-by-step NMR acquisition and processing workflow.

Step-by-Step Protocol
  • Dissolution: Dissolve exactly 10.0 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube.

  • Tuning: Insert the tube into a 400 MHz NMR spectrometer. Lock the field to the deuterium resonance of DMSO-d6 and shim the magnetic field (Z1, Z2, Z3) to achieve a TMS line width of <1.0 Hz.

  • ¹H-NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence (zg30), 16 scans, and a relaxation delay (d1) of 2 seconds.

  • ¹³C-NMR Acquisition: Acquire the spectrum using composite pulse decoupling (zgpg30), 1024 scans, and a relaxation delay of 2 seconds.

Quantitative Data Summary

The following tables represent the characteristic chemical shifts aligned with standard values for substituted benzamide derivatives[3].

Table 1: ¹H-NMR Spectral Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
10.05 Singlet (s) 1H - Amide -NH-
7.75 Doublet (d) 2H 8.6 Benzoyl H-2, H-6
7.70 Doublet (d) 2H 8.8 Aniline H-2', H-6'
7.48 Doublet (d) 2H 8.8 Aniline H-3', H-5'
6.55 Doublet (d) 2H 8.6 Benzoyl H-3, H-5

| 5.70 | Broad Singlet (br s)| 2H | - | Amine -NH₂ |

Table 2: ¹³C-NMR Spectral Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm) Carbon Type Assignment
165.2 Quaternary (C=O) Amide Carbonyl
152.4 Quaternary (C-N) Benzoyl C-4 (attached to NH₂)
139.2 Quaternary (C-N) Aniline C-1' (attached to NH)
131.4 Methine (CH) Aniline C-3', C-5'
129.8 Methine (CH) Benzoyl C-2, C-6
122.1 Methine (CH) Aniline C-2', C-6'
121.5 Quaternary (C-C) Benzoyl C-1
114.8 Quaternary (C-Br) Aniline C-4' (attached to Br)

| 112.7 | Methine (CH) | Benzoyl C-3, C-5 |

High-Resolution Mass Spectrometry (HRMS)

Causality & Experimental Design

To confirm the molecular formula (C₁₃H₁₁BrN₂O), Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode is the gold standard. The presence of bromine provides a built-in self-validation mechanism: Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the protonated molecular ion [M+H]⁺ must present as a distinct doublet separated by 2 m/z units (m/z 291 and 293) of equal intensity. This isotopic signature is a core concept taught in advanced analytical texts like 4[4].

Step-by-Step Protocol
  • Sample Prep: Prepare a 1 µg/mL solution of the compound in LC-MS grade methanol with 0.1% formic acid to promote ionization.

  • Calibration: Calibrate the ESI-QTOF mass spectrometer using a standard tuning mix to ensure mass accuracy < 5 ppm.

  • Injection: Inject 2 µL of the sample into the ESI source operating in positive ion mode.

  • Parameters: Set capillary voltage to 3.5 kV, drying gas temperature to 300 °C, and nebulizer pressure to 35 psig.

  • Acquisition: Acquire data over an m/z range of 50-1000.

MS_Fragmentation Parent [M+H]+ m/z 291 / 293 C13H12BrN2O+ Frag1 Acylium Ion m/z 120 C7H6NO+ Parent->Frag1 Amide C-N cleavage Neutral loss of C6H6BrN Frag2 Protonated Aniline m/z 172 / 174 C6H7BrN+ Parent->Frag2 Amide C-N cleavage Neutral loss of C7H5NO Frag3 4-Aminophenyl Cation m/z 92 C6H6N+ Frag1->Frag3 Loss of CO (-28 Da)

Figure 2: ESI-MS fragmentation pathway of the protonated molecular ion.

UV-Visible Spectroscopy

Causality & Experimental Design

UV-Vis spectroscopy validates the extended π-conjugation of the molecule. The amide bond effectively links the π-systems of the benzoyl and aniline rings. The auxochromic effect of the -NH₂ group donates electron density into the benzoyl ring, causing a bathochromic (red) shift in the π→π* transition, typically pushing the λmax into the 270–290 nm region.

Step-by-Step Protocol
  • Blanking: Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade methanol. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer and zero the instrument from 200 to 400 nm.

  • Preparation: Prepare a 10 µM solution of the compound in methanol.

  • Measurement: Replace the solvent in the sample cuvette with the analyte solution.

  • Acquisition: Scan from 200 nm to 400 nm and record the λmax and molar absorptivity (ε).

References

  • Chemsrc. "4-amino-N-(4-bromophenyl)benzamide | CAS#:70998-42-4". Chemsrc Chemical Database.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy (5th Edition)". Chemistry.com.pk.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds (8th Edition)". Wiley.
  • P.R., K.S., et al. "Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study". Chemical Research in Toxicology - ACS Publications.

Sources

Exploratory

Pharmacological Potential of Bromophenyl Benzamide Derivatives: A Technical Guide to Mechanistic Pathways and Assay Validation

Executive Summary As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the benzamide scaffold as a highly privileged structure in medicinal chemistry. However, the strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the benzamide scaffold as a highly privileged structure in medicinal chemistry. However, the strategic incorporation of a bromophenyl moiety onto the benzamide core fundamentally alters the molecule's physicochemical profile. The bromine atom significantly increases the partition coefficient (LogP) and introduces unique stereoelectronic effects, enhancing the molecule's ability to penetrate biological membranes and occupy deep, hydrophobic pockets in target proteins.

This whitepaper dissects the pharmacological potential of bromophenyl benzamide derivatives, detailing their mechanisms of action across oncology, infectious diseases, and DNA repair. Furthermore, to uphold the highest standards of scientific integrity, this guide provides fully self-validating experimental protocols designed to eliminate artifacts and ensure robust data acquisition.

Mechanistic Pharmacology & Target Causality

Epigenetic Modulation via HDAC Inhibition

Certain derivatives, particularly N-(4-Bromophenyl)-4-chlorobenzamide, have been identified as 1[1].

  • Causality of Action: The benzamide group acts as a highly specific zinc-binding pharmacophore (ZBP), chelating the catalytic Zn2+ ion within the active site of the HDAC enzyme. Concurrently, the bromophenyl ring acts as a surface recognition cap, interacting via halogen bonding and hydrophobic interactions with the rim of the enzyme channel. This dual-point binding prevents the deacetylation of histones, leading to chromatin relaxation, the transcription of tumor suppressor genes, and ultimately, the induction of apoptosis in cancer cell lines such as MCF-7 and HeLa[1].

Antimicrobial Membrane Disruption

Derivatives such as N-(4-bromophenyl)benzamide demonstrate significant minimum inhibitory concentrations (MIC) against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacterial strains[2]. Complex structural analogues, such as 3, further expand this broad-spectrum potential[3].

  • Causality of Action: The high lipophilicity imparted by the bromophenyl group allows these molecules to effectively partition into the bacterial phospholipid bilayer. This insertion disrupts the structural integrity of the membrane, leading to the leakage of intracellular contents, the collapse of the proton motive force, and the inhibition of membrane-bound respiratory enzymes, culminating in bacterial cell death[2].

Modulation of Homologous Recombination (RAD51)

A highly specialized derivative,4, uniquely stimulates the human homologous recombination protein RAD51[4].

  • Causality of Action: Unlike typical small-molecule inhibitors, RS-1 acts as an allosteric enhancer. It promotes the formation of active presynaptic filaments on single-stranded DNA without requiring a calcium cofactor. This stabilization enhances homologous recombination, offering a novel pharmacological tool for modulating DNA repair pathways[4].

Quantitative Pharmacological Data

To provide a clear comparative baseline for researchers, the following tables summarize the biological activity of key bromophenyl benzamide derivatives.

Table 1: Anticancer Activity of Benzamide Derivatives

CompoundCell LineIC50 / Activity MetricPrimary Mechanism of Action
N-(4-Bromophenyl)-4-chlorobenzamideMCF-7 (Breast)182 µMCovalent binding to β-tubulin / HDAC inhibition[1]
N-(4-Bromophenyl)-4-chlorobenzamideHeLa (Cervical)200 µMInduction of apoptosis via increased LDH activity[1]
N-(4-Bromophenyl)-4-chlorobenzamideA549 (Lung)150 µMInhibition of cell cycle progression[1]

Table 2: Antimicrobial Activity of Benzamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
N-(4-bromophenyl)benzamideEscherichia coli3.12[2]
N-(4-bromophenyl)benzamideBacillus subtilis6.25[2]
N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamideStaphylococcus aureus32.0[1]
N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamideEscherichia coli64.0[1]

Validated Experimental Protocols

In my laboratory experience, the reliability of pharmacological data hinges entirely on the robustness of the assay. The following protocols are designed as self-validating systems , ensuring that every data point is internally controlled for artifacts.

Protocol 1: Fluorometric HDAC Inhibition Assay

This protocol assesses the epigenetic modulation potential of synthesized derivatives.

  • Compound Preparation: Dissolve the bromophenyl benzamide derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer.

    • Causality: DMSO ensures complete solubilization of the highly lipophilic bromophenyl moiety, preventing precipitation in the aqueous assay buffer which would artificially lower the perceived IC50.

  • Enzyme Incubation: Incubate the compound with purified HDAC enzyme and a fluorogenic acetylated peptide substrate at 37°C for 30 minutes.

    • Causality: The 30-minute window allows for thermodynamic equilibrium of the inhibitor binding to the zinc-dependent catalytic pocket[1].

  • Reaction Termination & Development: Add the developer solution containing a protease and a strong deacetylase inhibitor (e.g., Trichostatin A).

    • Causality: The protease specifically cleaves the deacetylated fluorogenic substrate to release the fluorophore. The inhibitor stops further HDAC activity, freezing the reaction state for accurate reading.

  • Fluorometric Quantification: Read fluorescence at Ex/Em = 360/460 nm.

    • Causality: Fluorescence intensity is directly proportional to HDAC activity; a lower signal indicates successful target inhibition.

  • Self-Validation Mechanism: The assay plate MUST include a positive control (Suberoylanilide hydroxamic acid, SAHA) to validate enzyme viability, and a "No Enzyme" negative control to establish background fluorescence. This ensures the bromophenyl benzamide derivative does not auto-fluoresce and produce false artifacts.

Protocol 2: High-Throughput Broth Microdilution for MIC Determination

This protocol evaluates the antimicrobial membrane disruption capabilities of the derivatives.

  • Inoculum Standardization: Prepare bacterial suspensions (E. coli, B. subtilis) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.

    • Causality: Standardizing the inoculum ensures a consistent bacterial load ( 5×105 CFU/mL). MIC values are highly dependent on initial cell density; variations here will invalidate the assay[2].

  • Compound Dispensing: Dispense serially diluted bromophenyl benzamide derivatives into a 96-well plate.

    • Causality: Microdilution allows for rapid, high-throughput screening of multiple derivatives across a wide concentration gradient (e.g., 0.5 to 128 µg/mL)[1].

  • Incubation: Add the standardized inoculum to the wells and incubate at 37°C for 18-24 hours.

    • Causality: This timeframe covers the exponential and early stationary growth phases of the targeted pathogens, allowing sufficient time for the lipophilic derivatives to disrupt the bacterial membranes[2].

  • Optical Density Measurement: Read absorbance at 600 nm ( OD600​ ).

    • Causality: Turbidity directly correlates with bacterial growth. The MIC is the lowest concentration where the OD600​ equals the negative control.

  • Self-Validation Mechanism: The protocol is self-validating through a triad of internal controls: a Sterility Control (broth only) validates aseptic technique, a Growth Control (broth + bacteria) validates organism viability, and a Vehicle Control (broth + bacteria + DMSO) ensures the solvent does not contribute to the observed antimicrobial effect.

Visualizations

G Scaffold Bromophenyl Benzamide Derivatives HDAC HDAC Enzyme Inhibition Scaffold->HDAC Zinc Chelation Tubulin Beta-Tubulin Binding Scaffold->Tubulin Covalent Binding RAD51 RAD51 Protein Stimulation Scaffold->RAD51 Allosteric Stabilization Microbial Bacterial Membrane Penetration Scaffold->Microbial High Lipophilicity Apoptosis Apoptosis in Cancer Cells HDAC->Apoptosis Tubulin->Apoptosis DNA_Repair Enhanced Homologous Recombination RAD51->DNA_Repair Cell_Death Microbial Cell Death Microbial->Cell_Death

Fig 1: Pharmacological pathways and targets of bromophenyl benzamide derivatives.

G2 Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Incubation (HDAC + Fluorogenic Substrate) Step1->Step2 Step3 3. Reaction Termination (Developer Addition) Step2->Step3 Step4 4. Signal Quantification (Fluorometric Reader) Step3->Step4 Validation Internal Control (SAHA Reference) Validation->Step2

Fig 2: Self-validating fluorometric HDAC inhibition assay workflow.

References

  • Title: A Comparative Analysis of N-(4-Bromophenyl)-4-chlorobenzamide and Other Benzamide Derivatives in Biological Applications | Source: Benchchem | URL: 1

  • Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives | Source: NanoBioLetters | URL: 2

  • Title: Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues | Source: NIH / PMC | URL: 3

  • Title: A chemical compound that stimulates the human homologous recombination protein RAD51 | Source: PubMed / NIH | URL: 4

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Stability of 4-amino-N-(4-bromophenyl)benzamide

Introduction: 4-amino-N-(4-bromophenyl)benzamide is a vital intermediate in pharmaceutical research and drug development. While aromatic amides are known for their relative stability, the presence of a primary aromatic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 4-amino-N-(4-bromophenyl)benzamide is a vital intermediate in pharmaceutical research and drug development. While aromatic amides are known for their relative stability, the presence of a primary aromatic amine group introduces vulnerabilities that can lead to degradation if the compound is not stored and handled with care.[1] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent degradation, troubleshoot common issues, and ensure the long-term integrity of this compound in their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of 4-amino-N-(4-bromophenyl)benzamide.

Q1: What are the ideal storage conditions for 4-amino-N-(4-bromophenyl)benzamide? A: For maximum stability, the compound should be stored at low temperatures, protected from light and moisture, and under an inert atmosphere. A freezer set to -20°C is recommended for long-term storage.[2] The container should be tightly sealed and preferably made of amber glass to prevent light exposure.[1]

Q2: I've noticed my solid 4-amino-N-(4-bromophenyl)benzamide has changed color from off-white to yellowish-brown. What does this indicate? A: A color change is a primary visual indicator of degradation. This is often due to the oxidation of the primary aromatic amine group, a common issue for amines exposed to air and/or light.[1] You should verify the purity of the material using an appropriate analytical method, such as HPLC, before use.

Q3: Can I store the compound in a solution? A: Storing in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store a solution, use a dry, aprotic solvent, purge the vial with an inert gas like argon or nitrogen, seal it tightly, and store it at a low temperature. Prepare solutions fresh whenever possible.

Q4: What are the main chemical incompatibilities I should be aware of? A: Avoid contact with strong oxidizing agents and strong acids.[3] Strong oxidizing agents can directly attack the amino group, while strong acids can catalyze the hydrolysis of the amide bond, breaking the molecule into 4-aminobenzoic acid and 4-bromoaniline.[3][4]

Q5: How can I confirm the purity of my stored compound before an experiment? A: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6] This technique can separate the parent compound from potential degradation products, allowing for accurate purity assessment. Comparing the chromatogram to a reference standard or an initial analysis of a fresh batch is the best practice.

Section 2: Understanding the Science: Primary Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms by which 4-amino-N-(4-bromophenyl)benzamide can degrade. The two most significant pathways are oxidation and hydrolysis.

  • Oxidative Degradation: The primary aromatic amine (-NH₂) is susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[1] This process can form colored impurities such as nitroso (-NO) or nitro (-NO₂) derivatives, which are responsible for the common yellow or brown discoloration of the solid material.[7]

  • Hydrolytic Degradation: The amide bond (-CONH-) is generally stable but can be cleaved through hydrolysis under strongly acidic or basic conditions, or even slowly in the presence of moisture over long periods, especially at elevated temperatures.[4] This reaction breaks the molecule into its constituent parts: 4-aminobenzoic acid and 4-bromoaniline.

Diagram of Potential Degradation Pathways

Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent 4-amino-N-(4-bromophenyl)benzamide oxidized_product Nitroso/Nitro Derivatives (Colored Impurities) parent->oxidized_product O₂, light hydrolysis_product1 4-aminobenzoic acid parent->hydrolysis_product1 H₂O (acid/base catalyst) hydrolysis_product2 4-bromoaniline parent->hydrolysis_product2 H₂O (acid/base catalyst)

Caption: Key degradation routes for 4-amino-N-(4-bromophenyl)benzamide.

Section 3: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to compound degradation.

Observed Problem Potential Cause(s) Recommended Actions & Troubleshooting Steps
Color Change (e.g., from white to yellow/brown) Oxidative degradation of the primary amine group due to exposure to air and/or light.1. Verify Purity: Analyze the material using HPLC to quantify the level of impurities.[5] 2. Review Storage: Ensure the compound is stored in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) and at a low temperature (-20°C).[1][2] 3. Purification (If Necessary): If purity is compromised but the material is still needed, consider recrystallization. However, using a fresh, pure lot is always preferable.
Appearance of New Peaks in HPLC/LC-MS Analysis Chemical degradation (hydrolysis, oxidation) or contamination.1. Characterize Peaks: Use LC-MS to determine the molecular weights of the new peaks and compare them to potential degradation products (e.g., 4-aminobenzoic acid, 4-bromoaniline).[8] 2. Check Solvents/Reagents: Ensure all solvents and reagents used in sample preparation and analysis are pure and free from contaminants. 3. Perform Forced Degradation: To confirm the identity of degradants, conduct a forced degradation study (e.g., treat a small sample with dilute acid, base, or an oxidizing agent like H₂O₂) and compare the resulting chromatogram to your sample.[7]
Poor Experimental Reproducibility or Lower-than-Expected Yield Degradation of the starting material, leading to lower active concentration and potential interference from impurities.1. Establish Purity Baseline: Always analyze a new batch of the compound upon receipt to establish a baseline purity and reference chromatogram. 2. Aliquot the Material: Upon receipt, divide the compound into smaller, single-use aliquots. This minimizes repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere. 3. Implement Strict Handling Protocols: Follow the recommended handling procedures outlined in Protocol 4.1 for every use.

Section 4: Protocols for Storage and Stability Assessment

Adhering to standardized protocols is essential for maintaining the integrity of 4-amino-N-(4-bromophenyl)benzamide.

Protocol 4.1: Recommended Long-Term Storage and Handling Procedure
  • Receipt and Inspection: Upon receiving the compound, visually inspect it for any initial discoloration.

  • Inert Atmosphere Aliquoting: In a glove box or under a gentle stream of inert gas (argon or nitrogen), aliquot the compound into pre-weighed, amber glass vials suitable for your typical experiment size.

  • Secure Sealing: Tightly cap the vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, lot number, date, and weight.

  • Freezer Storage: Place the aliquoted vials in a labeled secondary container and store them in a dedicated freezer at -20°C or below.[2]

  • Usage: When needed, remove a single vial from the freezer. Allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Post-Use: If any material remains, flush the vial with inert gas before resealing and returning it to the freezer. Avoid keeping partially used vials for extended periods.

Protocol 4.2: Purity Assessment via Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC method for assessing purity. Method optimization may be required based on your specific equipment and potential impurities.

Parameter Recommendation
Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Start with a low %B (e.g., 10-20%), ramp up to a high %B (e.g., 95%) to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength UV detector set at a wavelength where the parent compound and expected impurities absorb (e.g., 254 nm or 265 nm).[6]
Sample Preparation Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5-1.0 mg/mL).[5] Filter through a 0.45 µm syringe filter before injection.

Data Analysis: Calculate purity as the area percentage of the main peak relative to the total area of all integrated peaks.

Troubleshooting and Analysis Workflow

Troubleshooting Workflow for Suspected Degradation start Suspicion of Degradation (e.g., color change, poor results) visual Step 1: Visual Inspection - Check color and consistency - Compare to reference lot start->visual hplc Step 2: HPLC Purity Check - Use stability-indicating method - Quantify main peak and impurities visual->hplc decision Purity Acceptable? hplc->decision lcms Step 3: Characterize Impurities - Run LC-MS to get MW of unknown peaks - Correlate with potential degradants decision->lcms No proceed Proceed with Experiment decision->proceed Yes remediate Step 4: Remediate - Discard degraded material - Review and improve storage/handling protocols lcms->remediate

Caption: A logical workflow for investigating and addressing compound stability issues.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Benzamide, 4-amino-N-(4-bromophenyl)-.
  • Bandyopadhyay, A. R. (2015). Answer to "What are stabilizers for amides, imides and amines for their long time storage?".
  • ChemicalBook. (2026, March 22). Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-N-(4-METHYLPHENYL)BENZAMIDE.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Cayman Chemical. (2026, January 13). Product Information: 5-Nitro-2-(bromoacetamido)benzophenone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3544666, 4-amino-N-(4-bromophenyl)benzenesulfonamide.
  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 4-Bromo-N-phenylbenzamide.
  • MilliporeSigma. (n.d.). N-(4-amino-2-bromophenyl)benzamide.
  • Sigma-Aldrich. (n.d.). N-(4-AMINOPHENYL)-4-BROMOBENZAMIDE AldrichCPR.
  • Wikipedia. (n.d.). Amide.
  • BenchChem. (n.d.). Purity Validation of N-(4-Bromobenzyl)-N-ethylethanamine: A Comparative Guide to HPLC and NMR Techniques.
  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzamide, N-(4-bromophenyl)-4-methyl-. NIST Chemistry WebBook.
  • ResearchGate. (2010, October). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry.
  • Chemical Reviews. (2012, August 7). Aromatic Amide Foldamers: Structures, Properties, and Functions. American Chemical Society.
  • BenchChem. (n.d.). Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Newera-spectro. (2020, July 15).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 4-amino-N-(4-bromophenyl)benzamide

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-amino-N-(4-bromophenyl)benzamide, a key chemical intermediate.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each step in the principles of analytical chemistry and regulatory expectations set forth by the International Council for Harmonisation (ICH).[1][2][3] The objective is to provide a framework for developing and validating a scientifically sound, reliable, and defensible HPLC assay.

The Analyte: 4-amino-N-(4-bromophenyl)benzamide

4-amino-N-(4-bromophenyl)benzamide (CAS No. 70998-42-4) is an aromatic amide with the molecular formula C₁₃H₁₁BrN₂O.[4] Its structure, featuring a primary aromatic amine and an amide linkage, necessitates careful consideration of chromatographic conditions to achieve optimal separation and detection. Accurate quantification is critical for ensuring the purity and consistency of downstream products.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC (RP-HPLC) methods are presented for the quantification of 4-amino-N-(4-bromophenyl)benzamide. Method A employs a conventional isocratic elution with a standard C18 column, representing a common workhorse approach. Method B utilizes a gradient elution with a core-shell C18 column, aiming for higher throughput and improved peak symmetry.

Table 1: HPLC Method Parameters

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeCore-Shell C18, 100 mm x 3.0 mm, 2.7 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 40% B to 80% B over 5 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm (UV)254 nm (UV)
Injection Volume 10 µL5 µL
Run Time 10 minutes7 minutes

The choice between these methods depends on the specific laboratory needs. Method A is robust and easily transferable, while Method B offers faster analysis times and potentially better peak efficiency, which can be advantageous in a high-throughput environment.

The Imperative of Method Validation: A Guided Protocol

An analytical method is only as reliable as the data that supports its performance. Validation is the documented evidence that a method is fit for its intended purpose.[5][6][7] The following validation parameters are assessed for both Method A and Method B, in accordance with ICH Q2(R1) guidelines.[2][3]

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the validation process, ensuring a systematic and comprehensive evaluation of the analytical method.

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting Dev Method Development (Method A & B) Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Data Analysis & Statistical Evaluation Robustness->Data Report Validation Report Data->Report

Caption: A flowchart outlining the systematic process of HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7]

Experimental Protocol:

  • Blank Analysis: Inject a solution containing only the mobile phase or a suitable placebo to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject a solution of 4-amino-N-(4-bromophenyl)benzamide to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Resolution Assessment: Analyze the stressed sample to ensure that the peak for the intact analyte is well-resolved from any degradation product peaks. A peak purity analysis using a photodiode array (PDA) detector is also recommended.

Acceptance Criteria: The analyte peak should be free from co-elution with any other components. The resolution between the analyte peak and the nearest eluting peak should be greater than 2.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of 4-amino-N-(4-bromophenyl)benzamide of known concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Table 2: Linearity and Range Data

ParameterMethod AMethod B
Range (µg/mL) 10 - 1505 - 120
Regression Equation y = 45872x + 1250y = 52140x + 890
Correlation Coefficient (r²) > 0.999> 0.999

Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.[3]

Experimental Protocol:

  • Sample Spiking: Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare and analyze three replicates at each concentration level.

  • Calculation: Calculate the percentage recovery for each sample.

Table 3: Accuracy (Recovery) Data

Spike LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 99.5 ± 0.8%100.2 ± 0.6%
100% 100.3 ± 0.5%100.5 ± 0.4%
120% 101.1 ± 0.7%100.8 ± 0.5%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 4: Precision Data (%RSD)

Precision LevelMethod A (%RSD)Method B (%RSD)
Repeatability ≤ 1.0%≤ 0.8%
Intermediate Precision ≤ 1.5%≤ 1.2%

Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2.0%.

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (S/N). For the S/N method, concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ are used.

Table 5: LOD and LOQ Data

ParameterMethod AMethod B
LOD (µg/mL) 0.50.2
LOQ (µg/mL) 1.50.6

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Experimental Protocol: Intentionally vary critical method parameters one at a time, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the %RSD of the results should not exceed 2.0%.

Conclusion and Method Selection

Both Method A and Method B have been demonstrated to be valid for the quantification of 4-amino-N-(4-bromophenyl)benzamide, meeting all predefined acceptance criteria based on ICH guidelines.

  • Method A is a highly robust and straightforward isocratic method, ideal for laboratories where ease of use and method transfer are priorities. Its longer run time is a trade-off for its simplicity.

  • Method B , with its gradient elution and modern core-shell column technology, offers a significant advantage in terms of speed and efficiency. This makes it the preferred choice for high-throughput environments where sample throughput is a critical factor. The lower LOD and LOQ also suggest superior sensitivity.

Ultimately, the choice between the two methods will depend on the specific requirements of the laboratory, including instrumentation availability, sample workload, and desired analytical performance characteristics. This guide provides the foundational data and rationale to make an informed, scientifically-defensible decision.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). 4-amino-N-(4-bromophenyl)benzamide CAS NO.70998-42-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-n-(4-bromophenyl)benzamide. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-amino-N-(4-bromophenyl)benzamide and its Structural Elucidation by Alternative Analytical Techniques

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted mass spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-amino-N-(4-bromophenyl)benzamide, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles from closely related analogues to present a robust predictive analysis. Furthermore, we will compare this mass spectrometry-based approach with alternative analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive overview for its structural elucidation.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern of 4-amino-N-(4-bromophenyl)benzamide

Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The predicted fragmentation of 4-amino-N-(4-bromophenyl)benzamide is primarily dictated by the stability of the resulting fragments, influenced by the aromatic rings, the amide linkage, and the bromine and amino substituents.

The molecular ion peak ([M]⁺) for 4-amino-N-(4-bromophenyl)benzamide is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). This results in two peaks of almost equal intensity at m/z values separated by 2 Da.

The most probable fragmentation pathways are initiated by cleavage of the amide bond, which is a common fragmentation route for benzamides.[1][2] This can occur in two principal ways:

  • Pathway A: Cleavage of the N-C(O) bond to form a stable 4-aminobenzoyl cation.

  • Pathway B: Cleavage of the C(O)-N bond to form a 4-bromophenylaminyl radical cation.

These initial fragmentation events are followed by subsequent losses of neutral molecules, leading to a series of characteristic fragment ions.

Visualizing the Fragmentation Cascade

The logical flow of the predicted fragmentation can be visualized as follows:

fragmentation_pathway M [M]⁺˙ 4-amino-N-(4-bromophenyl)benzamide A1 m/z 120 [C₇H₆NO]⁺ 4-aminobenzoyl cation M->A1 - [•C₆H₅BrN] (4-bromophenylaminyl radical) B1 m/z 172/174 [C₆H₆BrN]⁺˙ 4-bromoaniline radical cation M->B1 - [C₇H₅NO] (4-aminobenzoyl radical) A2 m/z 92 [C₆H₆N]⁺ Anilinium cation A1->A2 - CO B2 m/z 92 [C₆H₆N]⁺ Anilinium cation B1->B2 - Br• A3 m/z 65 [C₅H₅]⁺ A2->A3 - HCN B3 m/z 65 [C₅H₅]⁺ B2->B3 - HCN

Caption: Predicted major fragmentation pathways of 4-amino-N-(4-bromophenyl)benzamide in EI-MS.

Tabulated Summary of Predicted Fragment Ions
m/z (mass-to-charge ratio) Proposed Fragment Ion Structure Originating Pathway Supporting Evidence from Analogues
292/294[C₁₃H₁₁BrN₂O]⁺˙ (Molecular Ion)-Presence of bromine isotopes.[3]
172/174[C₆H₆BrN]⁺˙ (4-bromoaniline radical cation)Pathway BFragmentation of 4-bromoaniline shows a prominent molecular ion at m/z 171/173.[4][5]
120[C₇H₆NO]⁺ (4-aminobenzoyl cation)Pathway AThe mass spectrum of 4-aminobenzamide shows a significant peak at m/z 120.[6][7]
92[C₆H₆N]⁺ (Anilinium cation)Pathways A & BLoss of a bromine radical from the 4-bromoaniline fragment or loss of CO from the 4-aminobenzoyl fragment.[4][5]
77[C₆H₅]⁺ (Phenyl cation)Further fragmentationCommon fragment in aromatic compounds.[1]
65[C₅H₅]⁺Further fragmentationLoss of HCN from the anilinium cation.[4]

Comparative Analysis with Alternative Structural Elucidation Techniques

While EI-MS provides valuable structural information through fragmentation, a comprehensive characterization often necessitates orthogonal analytical techniques. Here, we compare the utility of LC-MS/MS and NMR spectroscopy for the analysis of 4-amino-N-(4-bromophenyl)benzamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and selective analysis of compounds in complex mixtures.[8][9] It combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry.

Advantages over EI-MS:

  • Softer Ionization: Techniques like Electrospray Ionization (ESI) are "softer" than EI, typically producing an abundant protonated molecule ([M+H]⁺) with less in-source fragmentation. This is crucial for determining the molecular weight accurately.

  • Enhanced Specificity: In MS/MS, the precursor ion (e.g., [M+H]⁺) is isolated and then fragmented, providing cleaner and more specific fragmentation patterns compared to the extensive fragmentation in EI-MS.

  • Quantitative Capabilities: LC-MS/MS is the gold standard for quantification due to its high sensitivity and selectivity.[10][11]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve 1 mg of 4-amino-N-(4-bromophenyl)benzamide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute further to a working concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS/MS Analysis: Perform a product ion scan of the protonated molecule ([M+H]⁺ at m/z 293/295). Key fragmentation transitions to monitor would likely involve the loss of ammonia (NH₃) and cleavage of the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[12]

Advantages over Mass Spectrometry:

  • Unambiguous Structure Determination: NMR provides information on the connectivity of atoms, allowing for the complete and unambiguous determination of the molecular structure, including isomer differentiation.

  • Non-destructive: The sample can be recovered after analysis.

  • Detailed Environmental Information: Chemical shifts provide insights into the electronic environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-amino-N-(4-bromophenyl)benzamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire a standard one-dimensional ¹H spectrum. Key signals to observe would be the aromatic protons in distinct regions due to the different electronic effects of the amino and bromo substituents, as well as the amide N-H proton.

  • ¹³C NMR Acquisition:

    • Parameters: Acquire a proton-decoupled ¹³C spectrum. This will show distinct signals for each carbon atom in the molecule.

  • 2D NMR Experiments: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon correlations.

Workflow Comparison

workflow_comparison cluster_ei_ms EI-MS cluster_lc_msms LC-MS/MS cluster_nmr NMR Spectroscopy ei_sample Sample Introduction ei_ionize Electron Ionization (70 eV) ei_sample->ei_ionize ei_fragment Extensive Fragmentation ei_ionize->ei_fragment ei_analyze Mass Analysis ei_fragment->ei_analyze ei_spectrum Fragmentation Pattern ei_analyze->ei_spectrum lc_sample Sample Injection lc_separate LC Separation lc_sample->lc_separate lc_ionize Soft Ionization (ESI) lc_separate->lc_ionize lc_select Precursor Ion Selection lc_ionize->lc_select lc_fragment Collision-Induced Dissociation lc_select->lc_fragment lc_analyze Product Ion Analysis lc_fragment->lc_analyze lc_spectrum Specific Fragmentation lc_analyze->lc_spectrum nmr_sample Sample in Deuterated Solvent nmr_field Placement in Magnetic Field nmr_sample->nmr_field nmr_pulse Radiofrequency Pulse nmr_field->nmr_pulse nmr_detect Signal Detection (FID) nmr_pulse->nmr_detect nmr_transform Fourier Transform nmr_detect->nmr_transform nmr_spectrum Structural Connectivity nmr_transform->nmr_spectrum

Caption: Comparative workflow of EI-MS, LC-MS/MS, and NMR for structural analysis.

Conclusion

The structural elucidation of 4-amino-N-(4-bromophenyl)benzamide can be confidently approached through a combination of mass spectrometry and NMR spectroscopy. While a definitive experimental EI-MS spectrum is not publicly available, a reliable prediction of its fragmentation pattern can be made based on the well-established fragmentation of its structural motifs. The characteristic cleavage of the amide bond and the isotopic signature of bromine provide key diagnostic information.

For a comprehensive analysis, LC-MS/MS offers superior sensitivity and specificity, particularly for quantification and analysis in complex matrices. However, for unambiguous structure confirmation, NMR spectroscopy remains the definitive technique, providing a complete picture of the molecular architecture. The choice of analytical technique will ultimately depend on the specific research question, whether it is for initial identification, quantification, or complete structural determination. This guide provides the foundational knowledge and experimental frameworks to enable researchers to select and apply the most appropriate methods for their analytical needs.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide. Retrieved from [Link]

  • NIST. Benzamide, 2-bromo-N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1018-1025. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). Influence of Biofield Energy Treatment on Isotopic Abundance Ratio in Aniline Derivatives. Walsh Medical Media. Retrieved from [Link]

  • Tutorsglobe.com. Interpretation of a Mass Spectrum. Retrieved from [Link]

  • Prasannarong, M., et al. (2017). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Toxics, 5(4), 28. Retrieved from [Link]

  • SCIEX. (2017). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • Waters. (2021). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. Retrieved from [Link]

  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry, 34(5), 761-770. Retrieved from [Link]

  • Chegg. (2018, April 23). Solved Below is the mass spectrum of 4-bromoaniline. Analyze. Retrieved from [Link]

  • PubChem. 4-Aminobenzamide. Retrieved from [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB. Retrieved from [Link]

  • NIST. Benzamide, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. Benzamide, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Garrido, F. R., et al. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 381(1), 268-276. Retrieved from [Link]

  • Chegg. (2018, April 17). Solved Below is the mass spectrum of 4-bromoaniline. Analyze. Retrieved from [Link]

  • ResearchGate. Structural elucidation of a series of benzamide derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Material. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 45(10), 865-873. Retrieved from [Link]

  • PubChem. 4-bromo-N-phenylbenzamide. Retrieved from [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • ResearchGate. Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. Retrieved from [Link]

  • Liskon Biological. (2024, October 10). Detection methods for p-bromoaniline. Retrieved from [Link]

  • NIST. Benzamide, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • AA Blocks. N-(4-amino-2-bromophenyl)benzamide. Retrieved from [Link]

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Validation

Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) and Comparative Efficacy of 4-Amino-N-(4-bromophenyl)benzamide Analogs

The emergence of acquired resistance to covalent Bruton’s Tyrosine Kinase (BTK) inhibitors, primarily driven by the C481S mutation, has created an urgent clinical need for novel, reversible kinase inhibitors[1]. Ibrutini...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of acquired resistance to covalent Bruton’s Tyrosine Kinase (BTK) inhibitors, primarily driven by the C481S mutation, has created an urgent clinical need for novel, reversible kinase inhibitors[1]. Ibrutinib, a first-in-class covalent BTK inhibitor, irreversibly binds to Cys481 in the ATP-binding pocket[2]. However, the C481S mutation converts this interaction from irreversible to highly reversible, drastically reducing Ibrutinib's clinical efficacy[1].

In response, the 4-amino-N-(4-bromophenyl)benzamide (4-ABPB) scaffold (CAS#: 70998-42-4)[3] has emerged as a highly promising pharmacophore for the development of potent, non-covalent (reversible) BTK inhibitors. This guide provides an in-depth Structural Activity Relationship (SAR) analysis of the 4-ABPB scaffold, objectively compares its performance against established alternatives, and details the self-validating experimental protocols required to evaluate these compounds.

Structural Activity Relationship (SAR) Deep Dive

The 4-ABPB scaffold can be conceptually divided into three critical functional zones. Understanding the causality behind each structural feature is paramount for rational drug design.

Zone A: The Hinge-Binding Motif (4-Amino Group)

The 4-amino group on the benzoyl ring functions as a critical hydrogen bond donor.

  • Mechanistic Causality: In the ATP-binding pocket of BTK, the primary amine establishes an optimal 2.8–3.1 Å hydrogen bond with the backbone carbonyl of Met477 in the hinge region.

  • SAR Insight: Alkylation of this amine to a secondary or tertiary amine introduces severe steric bulk. This clashes with the gatekeeper residue (Thr474), forcing the benzamide core out of coplanarity and resulting in a >100-fold loss in binding affinity. Moving the amino group to the 3-position alters the binding vector, preventing optimal engagement with Met477.

Zone B: The Conformational Linker (Benzamide Core)

The amide bond establishes a rigid vector, locking the two aromatic rings into a preferred dihedral angle.

  • Mechanistic Causality: This rigidity minimizes the entropic penalty upon target binding. The carbonyl oxygen also serves as a secondary hydrogen bond acceptor for the backbone amide of Met477.

  • SAR Insight: Reversing the amide to an anilide (forming an N-phenylbenzamide derivative) alters the vector by approximately 120 degrees. This structural inversion projects the bromophenyl tail into the solvent-exposed region rather than the deep hydrophobic pocket, abolishing kinase selectivity.

Zone C: The Selectivity Anchor (4-Bromophenyl Tail)

The heavy bromine atom acts as a lipophilic anchor, penetrating the deep hydrophobic selectivity pocket formed by Leu408 and Val416.

  • Mechanistic Causality: Bromine's unique polarizability allows for favorable halogen bonding with the backbone carbonyl of Glu445, stabilizing the kinase in the inactive DFG-in conformation.

  • SAR Insight: Substituting the bromine with a smaller, highly electronegative fluorine atom results in a 40-fold drop in potency. This is due to a reduced van der Waals contact surface area and the inability of fluorine to participate in effective halogen bonding.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Survival Pathway PLCg2->NFkB Inhibitor 4-ABPB Analogs (Reversible Inhibition) Inhibitor->BTK Blocks WT & C481S Ibrutinib Ibrutinib (Covalent Inhibition) Ibrutinib->BTK Blocks WT only

BTK signaling cascade and differential inhibition logic of 4-ABPB analogs versus Ibrutinib.

Comparative Performance Guide

To objectively evaluate the 4-ABPB scaffold, we compare a highly optimized 4-ABPB Lead Analog against the first-generation covalent inhibitor Ibrutinib and the benchmark reversible inhibitor ARQ 531 .

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀, nM)

Lower values indicate greater potency. Data represents the concentration required to inhibit 50% of kinase activity.

Target Kinase4-ABPB Lead AnalogIbrutinib (Covalent)ARQ 531 (Reversible)
BTK (Wild Type) 4.20.50.9
BTK (C481S Mutant) 5.8>10002.2
EGFR (Off-Target) >10005.6>1000
ITK (Off-Target) 35010.545

Analysis: While Ibrutinib shows sub-nanomolar potency against Wild-Type BTK, it completely loses efficacy against the C481S mutant[4]. The 4-ABPB Lead maintains single-digit nanomolar potency across both WT and mutant strains due to its reliance on hydrogen and halogen bonding rather than covalent interaction. Furthermore, 4-ABPB demonstrates superior selectivity over EGFR, minimizing the risk of rash and gastrointestinal toxicities associated with Ibrutinib's off-target profile.

Table 2: Cellular Viability (GI₅₀, nM) in B-Cell Lymphoma Lines

GI₅₀ is the drug concentration causing 50% growth inhibition.

Cell Line ModelBTK Mutation Status4-ABPB Lead AnalogIbrutinibARQ 531
TMD8 Wild Type1225
TMD8-C481S C481S18>200014

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We detail not just the steps, but the underlying physicochemical causality driving the methodology.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay (In Vitro)

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to determine the binding affinity (K_d) and IC₅₀ of 4-ABPB analogs[5].

System Validation Logic: Because this is an equilibrium binding assay rather than a substrate-conversion assay, no stop solution (like EDTA) is required[5]. This minimizes pipetting errors and preserves the native conformational state of the kinase. The use of a Europium (Eu) donor and an Alexa Fluor 647 acceptor ensures that background auto-fluorescence from the test compounds (which typically emit in the blue/green spectrum) does not interfere with the 665 nm readout[5].

Step-by-Step Methodology:

  • Antibody Preparation: Centrifuge the Eu-anti-His antibody at 10,000 x g for 10 minutes[6].

    • Causality: This critical step pellets protein aggregates. If left in suspension, these aggregates create localized high concentrations of Europium, leading to false-positive FRET signals and elevated background noise[6].

  • Compound Addition: Add 5 µL of the 4-ABPB analog (3X final concentration in 3% DMSO) to a 384-well low-volume plate[6].

    • Causality: Maintaining a final DMSO concentration of exactly 1% across all wells prevents solvent-induced denaturation of the kinase while ensuring the lipophilic 4-ABPB analogs remain entirely in solution[6].

  • Kinase/Antibody Addition: Add 5 µL of a 3X mixture containing His-tagged BTK (WT or C481S) and Eu-anti-His antibody[6].

  • Tracer Addition: Add 5 µL of 3X Kinase Tracer (Alexa Fluor 647-labeled ATP-competitive probe)[6].

    • Causality: The tracer competes with the 4-ABPB analog for the ATP-binding pocket. Displacement of the tracer by the analog results in a quantifiable loss of FRET[5].

  • Incubation & Readout: Incubate for 60 minutes at room temperature, then read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm)[5]. Calculate the emission ratio (665 nm / 615 nm)[6].

LanthaScreen Step1 1. Add Test Compound (4-ABPB Analogs) Step2 2. Add Kinase/Antibody (BTK + Eu-Anti-His) Step1->Step2 Step3 3. Add Kinase Tracer (Alexa Fluor 647) Step2->Step3 Step4 4. Incubate (60 min, RT) Step3->Step4 Step5 5. Read TR-FRET (665nm / 615nm) Step4->Step5

Step-by-step workflow of the LanthaScreen TR-FRET competitive kinase binding assay.

Protocol 2: Cell Viability Assay (TMD8 B-Cell Lymphoma)
  • Cell Seeding: Seed TMD8 and TMD8-C481S cells at 10,000 cells/well in 96-well opaque plates using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with serial dilutions of 4-ABPB analogs (0.1 nM to 10 µM) and incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • ATP Quantification: Add CellTiter-Glo® reagent (volume equal to culture medium) and mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Causality: The reagent contains a proprietary detergent for rapid lysis and a thermostable luciferase. The luminescent signal generated is directly proportional to the amount of ATP present, which serves as a highly accurate, self-validating proxy for the number of metabolically active (viable) cells.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence to calculate the GI₅₀.

References

  • Chemsrc. "4-amino-N-(4-bromophenyl)benzamide | CAS#:70998-42-4". Chemsrc Compound Database. Available at:[Link]

  • Woyach, J. A., et al. (2014). "Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib". New England Journal of Medicine, 370(24), 2286-2294. Available at:[Link]

  • Ahn, I.E., et al. (2020). "Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas". MDPI Cancers. Available at:[Link]

Sources

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